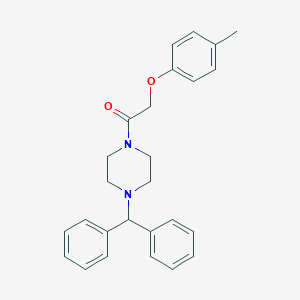![molecular formula C22H25NO2 B252699 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine](/img/structure/B252699.png)
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine, also known as MNMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MNMA belongs to the family of phenethylamines and is structurally similar to other psychoactive substances such as amphetamines and MDMA. However, MNMA has unique properties that make it a promising candidate for further investigation.
Mecanismo De Acción
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine works by binding to the serotonin and dopamine transporters in the brain, which increases the levels of these neurotransmitters. This leads to an increase in the activity of certain brain regions that are involved in regulating mood and emotions. The exact mechanism of action of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain.
Biochemical and Physiological Effects
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine has been shown to have several biochemical and physiological effects in animal studies. These include an increase in locomotor activity, anxiolytic effects, and an increase in the levels of serotonin and dopamine in the brain. 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine has also been shown to have neuroprotective properties, which may make it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine for lab experiments is its high potency and selectivity for the serotonin and dopamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is also a psychoactive substance and must be handled with care to avoid potential health risks. Additionally, the synthesis of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine. One area of interest is the development of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine-based drugs for the treatment of depression and anxiety disorders. Another area of research is the investigation of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine's potential as a neuroprotective agent for the treatment of neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine and its effects on various neurotransmitter systems in the brain. Overall, 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is a promising compound that has the potential to contribute to the development of new treatments for a variety of neurological and psychiatric disorders.
Métodos De Síntesis
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is synthesized through a multi-step process that involves the reaction of 2-methoxyphenylacetone with 4-methylbenzyl chloride to form the intermediate compound 2-methoxy-N-(4-methylbenzyl)phenylacetamide. This intermediate is then reacted with 1-naphthalenemethylamine to produce 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine. The synthesis of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine has been the subject of several scientific studies due to its potential therapeutic properties. One area of research has focused on the use of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine as a potential treatment for depression and anxiety disorders. 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and emotions.
Propiedades
Nombre del producto |
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine |
|---|---|
Fórmula molecular |
C22H25NO2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-methoxy-N-[[2-[(4-methylphenyl)methoxy]naphthalen-1-yl]methyl]ethanamine |
InChI |
InChI=1S/C22H25NO2/c1-17-7-9-18(10-8-17)16-25-22-12-11-19-5-3-4-6-20(19)21(22)15-23-13-14-24-2/h3-12,23H,13-16H2,1-2H3 |
Clave InChI |
JLGNQIZTNJOSKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCOC |
SMILES canónico |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)

![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)



![3-chloro-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B252645.png)